molecular formula C23H23FN4O5S2 B2686657 Ethyl 4-[4-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate CAS No. 361174-36-9

Ethyl 4-[4-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate

Katalognummer B2686657
CAS-Nummer: 361174-36-9
Molekulargewicht: 518.58
InChI-Schlüssel: SIEFAETZQITUOL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-[4-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate is a chemical compound with the molecular formula C23H23FN4O5S2 . It has an average mass of 518.581 Da and a monoisotopic mass of 518.109375 Da .

Wissenschaftliche Forschungsanwendungen

Microwave-Assisted Synthesis in Medicinal Chemistry

Researchers have explored the microwave-assisted synthesis of compounds containing a 1,3-thiazole nucleus, starting from ethyl piperazine-1-carboxylate. These compounds, including variations similar to the specified ethyl 4-[4-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate, have shown potential antimicrobial, antilipase, and antiurease activities, indicating their relevance in developing new medicinal agents (Başoğlu et al., 2013).

Antibacterial Agent Synthesis

Another study focused on synthesizing new heterocyclic compounds containing a sulfonamido moiety, aimed at developing effective antibacterial agents. The precursor used in this research is structurally similar to the specified compound and has shown promise as an antibacterial substance (Azab, Youssef, & El-Bordany, 2013).

Inhibitory Activity Against SARS-CoV-2 Mpro

A recent study synthesized two novel thiazole derivatives, closely related to the specified compound, and investigated their structural characteristics, reactivity, and potential as inhibitors. These compounds demonstrated promising pharmacokinetic properties and safety profiles, adhering to Lipinski's rule of five, suggesting their potential application in drug design, especially against SARS-CoV-2 Mpro (Nagarajappa et al., 2022).

Hypoglycemic Activity in Diabetes Research

An older study evaluated enantiomers of a compound structurally related to the specified chemical, revealing hypoglycemic activity. This research contributes to the understanding of the receptor mechanism of hypoglycemic sulfonylureas and sulfonylaminopyrimidines, which is crucial for diabetes treatment (Rufer & Losert, 1979).

Synthesis of Eperezolid-like Molecules

A study synthesized molecules structurally similar to the specified compound and evaluated their antimicrobial activities, particularly against Mycobacterium smegmatis. Such research is significant for developing new antimicrobial agents (Yolal et al., 2012).

Mycobacterium Tuberculosis GyrB Inhibitors

Research into designing and synthesizing novel thiazole-aminopiperidine hybrid analogues has shown promising results against Mycobacterium tuberculosis GyrB, an important target in tuberculosis treatment. This study highlights the potential application of these compounds in treating tuberculosis (Jeankumar et al., 2013).

Zukünftige Richtungen

The future directions for this compound could involve further exploration of its potential neuroprotective and anti-inflammatory properties . Additionally, it could be interesting to investigate its potential uses in other areas, such as antiviral, anticancer, antioxidant, and antimicrobial applications .

Eigenschaften

IUPAC Name

ethyl 4-[4-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN4O5S2/c1-2-33-23(30)27-11-13-28(14-12-27)35(31,32)19-9-5-17(6-10-19)21(29)26-22-25-20(15-34-22)16-3-7-18(24)8-4-16/h3-10,15H,2,11-14H2,1H3,(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIEFAETZQITUOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[4-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.